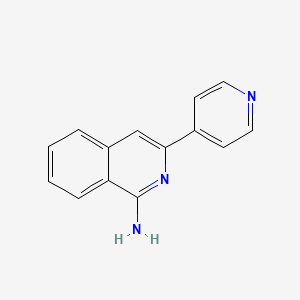

Isoquinoline, 1-amino-3-(4-pyridyl)-

Description

Significance of Heterocyclic Compounds in Modern Chemistry

Heterocyclic compounds, which are cyclic organic molecules containing at least one atom other than carbon within their ring structure, are fundamental to modern chemistry. Their presence is ubiquitous in biochemistry, medicinal chemistry, and materials science. The inclusion of heteroatoms such as nitrogen, oxygen, and sulfur imparts unique chemical and physical properties to these molecules, leading to a vast diversity of structures and functions.

Nitrogen-containing heterocycles are particularly prominent, forming the core structures of many natural products, including alkaloids and vitamins. In the realm of pharmaceuticals, a significant majority of drugs incorporate heterocyclic rings, which are crucial for their biological activity. Beyond medicine, these compounds are integral to the development of agrochemicals, dyes, and polymers. Their distinct electronic characteristics also make them valuable in the creation of advanced materials like organic conductors and semiconductors.

Overview of Isoquinoline (B145761) Derivatives in Academic Contexts

Isoquinoline is a heterocyclic aromatic compound composed of a benzene (B151609) ring fused to a pyridine (B92270) ring. wikipedia.org This structural motif is the backbone of numerous natural and synthetic compounds that exhibit a wide array of pharmacological activities. acs.org Consequently, isoquinoline derivatives are a major focus of academic and industrial research, particularly in the field of drug discovery.

Research has demonstrated that isoquinoline derivatives possess a broad spectrum of biological activities, including antimicrobial, antitumor, and antimalarial properties. acs.org The versatility of the isoquinoline scaffold allows for structural modifications at various positions, enabling chemists to fine-tune the molecule's properties to achieve desired biological effects. The development of novel synthetic methodologies to access diverse isoquinoline derivatives remains an active area of research, continually expanding the chemical space available for exploration.

Structural Significance of Amino and Pyridyl Substituents on the Isoquinoline Core

The specific compound, Isoquinoline, 1-amino-3-(4-pyridyl)-, features two key substituents on the isoquinoline core that significantly influence its chemical properties and potential applications.

The 1-amino group is a strong electron-donating group. Its presence at the C1 position of the isoquinoline ring increases the electron density of the heterocyclic system. This electronic effect can enhance the molecule's basicity and influence its reactivity in chemical transformations. Studies on 1-aminoisoquinoline (B73089) have shown it to be a versatile intermediate in the synthesis of more complex heterocyclic systems. sigmaaldrich.com The amino group also provides a site for further functionalization and can participate in hydrogen bonding, which is a critical interaction in biological systems.

Structure

2D Structure

3D Structure

Properties

CAS No. |

37989-05-2 |

|---|---|

Molecular Formula |

C14H11N3 |

Molecular Weight |

221.26 g/mol |

IUPAC Name |

3-pyridin-4-ylisoquinolin-1-amine |

InChI |

InChI=1S/C14H11N3/c15-14-12-4-2-1-3-11(12)9-13(17-14)10-5-7-16-8-6-10/h1-9H,(H2,15,17) |

InChI Key |

AMCCFAMDPQHLQK-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(N=C2N)C3=CC=NC=C3 |

Origin of Product |

United States |

Chemical Reactivity and Derivatization of Isoquinoline, 1 Amino 3 4 Pyridyl

Aromatic Substitution Reactions on the Isoquinoline (B145761) Ring System

The substitution patterns on the isoquinoline core are highly dependent on the nature of the attacking reagent (electrophilic or nucleophilic).

In the unsubstituted isoquinoline molecule, electrophilic aromatic substitution preferentially occurs on the electron-rich benzene (B151609) ring, primarily at the C-5 and C-8 positions. quimicaorganica.org This is because the cationic intermediate formed by attack at these positions is more stable. quimicaorganica.org The pyridine (B92270) ring is generally deactivated towards electrophiles due to the electron-withdrawing effect of the nitrogen atom. youtube.com

The presence of the 1-amino group, a strong activating group, on Isoquinoline, 1-amino-3-(4-pyridyl)- is expected to significantly influence this pattern. Amino groups are powerful ortho- and para-directing activators in aromatic systems. In this specific molecule, the 1-amino group would strongly activate the isoquinoline ring system, particularly enhancing the electron density of the pyridine ring. However, electrophilic attack still overwhelmingly favors the carbocyclic ring in isoquinolines. quimicaorganica.org Therefore, the amino group is expected to further enhance the reactivity of the already favored C-5 and C-8 positions.

Nitration of the parent isoquinoline typically yields a mixture of 5-nitroisoquinoline (B18046) and 8-nitroisoquinoline. For 1-amino-3-(4-pyridyl)isoquinoline, the reaction would likely proceed under milder conditions with enhanced yields at the same positions.

Table 1: Predicted Electrophilic Nitration of the Isoquinoline Ring

| Starting Material | Reagent | Predicted Major Products | Reference |

| Isoquinoline, 1-amino-3-(4-pyridyl)- | HNO₃ / H₂SO₄ | 1-Amino-3-(4-pyridyl)-5-nitroisoquinoline and 1-Amino-3-(4-pyridyl)-8-nitroisoquinoline | quimicaorganica.org |

Nucleophilic substitution on the isoquinoline nucleus occurs on the electron-deficient pyridine ring, with the C-1 position being the most reactive. iust.ac.irquimicaorganica.org This is exemplified by the Chichibabin reaction, where isoquinoline reacts with sodium amide to yield 1-aminoisoquinoline (B73089). iust.ac.ir

In Isoquinoline, 1-amino-3-(4-pyridyl)-, the C-1 position is already occupied by an amino group, which is a very poor leaving group. Therefore, direct nucleophilic displacement of the amino group is not a feasible reaction pathway. However, this high reactivity at C-1 can be exploited. For instance, if a good leaving group, such as a halogen, were present at the C-1 position, it would be readily displaced by nucleophiles. quimicaorganica.org Studies on related compounds, such as 3-amino-1-bromo-4-methylisoquinoline, have shown that a labile bromine atom at the C-1 position can be substituted. lookchem.com For the title compound, the amino group could potentially be converted into a diazonium salt, which would be an excellent leaving group, allowing for the introduction of various nucleophiles at the C-1 position via Sandmeyer-type reactions.

Table 2: Nucleophilic Substitution on a Halogenated Isoquinoline Analogue

| Starting Material | Reagent | Product | Reference |

| 3-Amino-1-bromo-4-methylisoquinoline (acetylated) | CuCl in α-picoline | 3-Acetamido-1-chloro-4-methylisoquinoline | lookchem.com |

Reactions Involving the Amino Group at C-1 Position

The primary amino group at the C-1 position is a versatile functional handle for a wide array of chemical transformations.

The 1-amino group exhibits typical reactivity of a primary aromatic amine. It can be readily acylated, sulfonated, or converted into ureas and thioureas. For example, acetylation of the amino group is a common strategy, often employed to protect the amine during other reactions on the ring system. lookchem.com In a study focused on antimalarial agents, various 3-aminoisoquinoline derivatives were converted into their corresponding acetamides, sulfonamides, and ureas to explore structure-activity relationships. lookchem.com These reactions demonstrate the accessibility and reactivity of the amino group for creating a diverse library of derivatives.

Table 3: Functionalization Reactions of the 1-Amino Group

| Reaction Type | Reagent Example | Product Functional Group | Reference |

| Acetylation | Acetic Anhydride (B1165640) (Ac₂O) | Acetamide (-NHCOCH₃) | lookchem.com |

| Sulfonylation | Benzenesulfonyl chloride | Sulfonamide (-NHSO₂Ph) | lookchem.com |

| Urea (B33335) Formation | Phenyl isocyanate | N-phenyl urea (-NHCONHPh) | lookchem.com |

The 1-amino group, often in conjunction with another functional group on the isoquinoline ring, can serve as a key component in the synthesis of new, fused heterocyclic systems. The amine can act as a nucleophile in cyclocondensation reactions. For example, research on related isoquinoline systems has shown that an amino group can react with reagents containing two electrophilic sites (binucleophiles) to construct new rings. acs.org A common reaction involves the condensation of an amino group with a β-dicarbonyl compound or its equivalent to form a fused pyrimidine (B1678525) or pyrazole (B372694) ring. This strategy is widely used in medicinal chemistry to build complex scaffolds, such as pyrazolo[3,4-d]pyrimidines, which are known to have biological activity. nih.gov

Reactivity of the Pyridyl Moiety at C-3 Position

The 4-pyridyl group attached at the C-3 position of the isoquinoline ring is an electron-deficient aromatic system. Its reactivity mirrors that of pyridine itself.

Electrophilic Substitution : The pyridyl ring is strongly deactivated towards electrophilic attack due to the electron-withdrawing nature of the nitrogen atom. Reactions like nitration or halogenation require harsh conditions and typically yield substitution at the 3'- and 5'-positions (meta to the ring nitrogen).

Nucleophilic Substitution : Nucleophilic substitution on the pyridyl ring is generally difficult unless an activating group (like a nitro group) or a good leaving group (like a halogen) is present on the ring.

Reactions at the Nitrogen Atom : The nitrogen atom of the pyridyl ring is basic and nucleophilic. It can be readily protonated by acids to form a pyridinium (B92312) salt. It can also react with alkyl halides to form quaternary N-alkylpyridinium salts, a reaction that can modify the electronic properties and solubility of the entire molecule.

Metal Coordination and Complexation

The nitrogen atoms within the isoquinoline and pyridine rings, as well as the amino group, can act as coordination sites for metal ions, leading to the formation of diverse metal complexes. The coordination behavior is influenced by the specific metal ion, the solvent system, and the reaction conditions.

Pyridine-based ligands, ranging from monodentate to multidentate, exhibit rich transition metal chemistry. ohiolink.edu Ligands such as amino quinolines are pyridine-based compounds that can serve as bidentate ligands in metal complexation chemistry. ohiolink.edu

A series of coordination complexes of Ni(II), Cu(II), Zn(II), Cd(II), and Sn(II) with a similar ligand, 4-amino-5-(pyridyl)-4H-1,2,4-triazole-3-thiol, have been successfully prepared. In these complexes, the triazole ligand acts as a bidentate, coordinating to the metal ions through the sulfur and amine groups. nih.gov This suggests that Isoquinoline, 1-amino-3-(4-pyridyl)- could potentially coordinate with metal ions in a similar bidentate fashion through the amino group and one of the ring nitrogens.

The synthesis of a tripodal tris-8-aminoquinoline ligand and its coordination with transition metals has been reported. This septa-dentate ligand was found to form isolable complexes with zinc(II), cadmium(II), and cobalt(III). researchgate.net The coordination modes varied, with the first-row metals forming octahedral six-coordinate structures, while the cadmium complex was seven-coordinate. researchgate.net

| Metal Ion | Coordination Number | Geometry | Reference |

| Ni(II) | 4 | Tetrahedral | nih.gov |

| Cu(II) | 4 | Square Planar | nih.gov |

| Zn(II) | 4 | Tetrahedral | nih.gov |

| Cd(II) | 4 | Tetrahedral | nih.gov |

| Sn(II) | 4 | Tetrahedral | nih.gov |

| Zn(II) | 6 | Octahedral | researchgate.net |

| Co(III) | 6 | Octahedral | researchgate.net |

| Cd(II) | 7 | N/A | researchgate.net |

Functionalization of the Pyridine Ring

The pyridine ring in Isoquinoline, 1-amino-3-(4-pyridyl)- is susceptible to various functionalization reactions. The nitrogen atom in the pyridine ring makes it electron-deficient, influencing its reactivity towards nucleophilic and radical species.

Direct C-H functionalization of pyridines can be challenging due to the electronic nature of the ring. However, various strategies have been developed to achieve regioselective functionalization. For instance, methods for the C4-functionalization of pyridines have been developed using strong bases with low Lewis acidity, which allows for deprotonation and subsequent reaction at the C4-position. digitellinc.com

Transition metal-catalyzed cross-coupling reactions are also powerful tools for pyridine functionalization. A Negishi cross-coupling protocol has been developed for the C4-position of pyridines by first generating a 4-sodiopyridine intermediate, followed by transmetalation to zinc chloride and subsequent coupling with various halides. nih.gov

Iridium-catalyzed C-H bond activation has been shown to achieve meta-selective addition of pyridine C-H bonds to aldehydes. researchgate.net Furthermore, nickel-catalyzed C-H cyclization of pyridines with alkenes can provide access to tetrahydroquinolines and tetrahydroisoquinolines. researchgate.net

| Reaction Type | Position | Reagents/Catalyst | Product Type | Reference |

| Deprotonation/Functionalization | C4 | Strong base (e.g., n-butylsodium) | 4-substituted pyridines | digitellinc.comnih.gov |

| Negishi Cross-Coupling | C4 | n-BuNa, ZnCl2, Pd catalyst | 4-aryl/heteroaryl pyridines | nih.gov |

| C-H addition to aldehydes | C3 (meta) | Iridium catalyst, triethylsilane | Pyridine-substituted alcohols | researchgate.net |

| C-H Cyclization with alkenes | C3/C4 | Nickel(0) catalyst, chiral NHC ligand | Tetrahydroquinolines/isoquinolines | researchgate.net |

Reductive and Oxidative Transformations

The isoquinoline and pyridine rings, as well as the amino group, can undergo both reductive and oxidative transformations.

Visible-light photoredox catalysis has emerged as a powerful tool for various transformations. For instance, the synthesis of isoquinolines can be achieved from imines and alkynes through a photoredox-catalyzed process. researchgate.net This involves a sequence of radical addition, cyclization, and radical coupling. researchgate.net

The oxidation of amino acids to aldehydes can be achieved using pyridinium chlorochromate (PCC). iosrjournals.org This reaction is acid-catalyzed and proceeds through the formation of a complex between the protonated PCC and the zwitterionic form of the amino acid. iosrjournals.org

The amino group of isoquinoline derivatives can also be involved in reductive amination reactions. For example, quinoline (B57606) N-oxide reacts with aminopyridines in the presence of tosyl chloride to yield pyridyl(quinolyl)amines. researchgate.net

| Transformation | Substrate Moiety | Reagents/Conditions | Product | Reference |

| Synthesis | Imine and Alkyne | Visible light, photoredox catalyst | Isoquinoline | researchgate.net |

| Oxidation | Amino group | Pyridinium chlorochromate (PCC), acid | Aldehyde | iosrjournals.org |

| Reductive Amination | Quinoline N-oxide | Aminopyridine, tosyl chloride | Pyridyl(quinolyl)amine | researchgate.net |

Late-Stage Functionalization Strategies

Late-stage functionalization allows for the modification of complex molecules at a late stage of a synthetic sequence, which is highly valuable in drug discovery and development.

C-H Functionalization of Azines (e.g., Minisci-type reactions, photoredox catalysis)

The Minisci reaction is a powerful method for the direct C-H functionalization of electron-deficient heterocycles, such as pyridines and isoquinolines, with nucleophilic radicals. wikipedia.org This reaction typically occurs under acidic conditions to protonate the heterocycle, making it more susceptible to radical attack. wikipedia.org The reaction can generate a mixture of regioisomers, but conditions can be optimized to favor a particular isomer. researchgate.net

Photoredox catalysis has significantly expanded the scope and applicability of Minisci-type reactions. nih.gov Visible light and a photocatalyst can be used to generate the radical species under mild conditions. acs.org For example, photoredox-catalyzed reactions can be used for the alkylation of heteroarenes. nih.gov

Dual Brønsted acid and photoredox catalysis has been employed for the Minisci radical alkylation with α-amino radicals. nih.gov The enantioselective Minisci reaction has also been developed, allowing for the stereocontrolled introduction of substituents. acs.org

| Reaction Type | Key Features | Reagents/Catalyst | Substrate | Reference |

| Minisci Reaction | Radical alkylation of protonated heterocycles | Radical precursor, silver nitrate, persulfate | Electron-deficient heterocycles | wikipedia.org |

| Photoredox Minisci | Mild reaction conditions, visible light | Radical precursor, photocatalyst | Heteroarenes | nih.gov |

| Enantioselective Minisci | Stereocontrol | Chiral catalyst, photocatalyst | Heteroarenes, prochiral radicals | acs.org |

Dearomatization-Rearomatization Sequences

Dearomatization reactions of N-heterocycles provide a route to three-dimensional structures from flat aromatic precursors. acs.org Subsequent rearomatization can then lead to functionalized aromatic products.

The nucleophilic dearomatization of pyridines, quinolines, and isoquinolines can be achieved through various methods, often requiring activation of the heterocycle. nih.gov This can be done by N-alkylation or N-acylation to form a more electrophilic heteroarenium salt. nih.gov

Transition metal catalysis, particularly with copper, has been successful in the dearomatization of these heterocycles. nih.gov Organocatalytic methods have also been developed, for example, using chiral anion-binding catalysis for the enantioselective dearomatization of isoquinolines to generate cyclic α-aminophosphonates. researchgate.netresearchgate.net

Following dearomatization, a rearomatization step can be performed to introduce functionality. For instance, isoquinolones can be aromatized to isoquinolines by treatment with triflic anhydride in the presence of pyridine. nih.gov

| Reaction Type | Key Features | Reagents/Catalyst | Substrate | Product | Reference |

| Nucleophilic Dearomatization | Formation of non-aromatic intermediates | Nucleophile, activating agent | Pyridines, quinolines, isoquinolines | Dihydro- or tetrahydro- derivatives | nih.gov |

| Enantioselective Dearomatization | Stereocontrol | Chiral catalyst (e.g., thiourea) | Isoquinolines | Chiral cyclic α-aminophosphonates | researchgate.netresearchgate.net |

| Aromatization | Restoration of aromaticity | Triflic anhydride, pyridine | Isoquinolones | Isoquinolines | nih.gov |

Despite a comprehensive search for scientific literature, specific experimental data for the structural elucidation and advanced spectroscopic characterization of "Isoquinoline, 1-amino-3-(4-pyridyl)-" is not available in the public domain. While general information regarding the synthesis and potential applications of related isoquinoline derivatives exists, detailed 1D and 2D Nuclear Magnetic Resonance (NMR) spectra, as well as High-Resolution Mass Spectrometry (HRMS) and Tandem Mass Spectrometry (MS/MS) data for this specific compound, have not been published or indexed in accessible databases.

The structural confirmation and detailed characterization of novel chemical entities like "Isoquinoline, 1-amino-3-(4-pyridyl)-" rely on empirical data obtained through these advanced analytical techniques. The absence of such data in the scientific record prevents a detailed discussion and presentation of its specific spectroscopic properties as requested in the outline.

General principles of spectroscopic analysis for related compounds, such as 1-aminoisoquinoline and other substituted isoquinolines, are well-documented. For instance, the NMR spectra of the parent 1-aminoisoquinoline scaffold have been reported. However, the introduction of a 4-pyridyl substituent at the 3-position would significantly alter the chemical environment of the protons and carbons throughout the molecule, leading to unique chemical shifts and coupling patterns that can only be determined experimentally. Similarly, the fragmentation pattern in mass spectrometry would be specific to the entire molecular structure, and this information is not available.

Therefore, it is not possible to provide a scientifically accurate and detailed article on the "Structural Elucidation and Advanced Spectroscopic Characterization" of "Isoquinoline, 1-amino-3-(4-pyridyl)-" without access to the requisite experimental data.

Structural Elucidation and Advanced Spectroscopic Characterization

Mass Spectrometry (MS) Techniques

Ion-Spray and Electrospray Ionization (ESI-MS) Applications

Electrospray Ionization-Mass Spectrometry (ESI-MS) is a soft ionization technique crucial for determining the molecular weight of polar and semi-polar organic compounds. acs.orgresearchgate.net For Isoquinoline (B145761), 1-amino-3-(4-pyridyl)-, ESI-MS would be used to confirm its molecular mass. In positive ion mode, the molecule would likely be detected as a protonated species [M+H]⁺, where 'M' is the neutral molecule. The high-resolution mass spectrum would provide the exact mass of this ion, allowing for the confirmation of its elemental formula (C₁₄H₁₁N₃).

Tandem mass spectrometry (MS/MS) experiments could further elucidate the structure by inducing fragmentation of the protonated molecule. nih.gov The resulting fragmentation pattern would yield characteristic product ions corresponding to the loss of specific parts of the molecule, such as the amino group or fragmentation of the pyridyl or isoquinoline rings. This data is invaluable for distinguishing between isomers. While predicted collision cross-section values for the related 3-pyridyl isomer are available, no experimental ESI-MS data for the 4-pyridyl isomer has been published. uni.lu

Table 1: Anticipated ESI-MS Data for Isoquinoline, 1-amino-3-(4-pyridyl)-

| Ion Type | Expected m/z (Monoisotopic) | Information Provided |

|---|---|---|

| [M+H]⁺ | 222.1026 | Molecular Weight and Formula Confirmation |

| Product Ions | Compound-specific | Structural Fragmentation for Isomer Differentiation |

Note: This table is illustrative and based on theoretical calculations, as no experimental data is currently available.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) Spectroscopy is a fundamental technique used to identify functional groups within a molecule. nasa.gov An IR spectrum of Isoquinoline, 1-amino-3-(4-pyridyl)- would display characteristic absorption bands corresponding to the vibrations of its specific bonds. Key expected signals would include N-H stretching vibrations for the primary amine group (typically around 3300-3500 cm⁻¹), C-H stretching for the aromatic rings (around 3000-3100 cm⁻¹), C=N and C=C stretching vibrations from the isoquinoline and pyridine (B92270) rings (in the 1400-1650 cm⁻¹ region), and various C-H bending vibrations. While IR spectra for the parent compound, 1-aminoisoquinoline (B73089), are known, specific data for the 3-(4-pyridyl) derivative is not available. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds with conjugated systems. acs.orgresearchgate.net The fused aromatic rings of the isoquinoline core, conjugated with the pyridyl substituent, would give rise to distinct absorption bands, likely in the UV region (200-400 nm). The position (λmax) and intensity of these bands are sensitive to the solvent environment. Studies on related amino-substituted isoquinolines and quinolines show characteristic absorptions, but specific spectra for Isoquinoline, 1-amino-3-(4-pyridyl)- have not been documented. acs.orgresearchgate.net

Table 2: Expected Spectroscopic Data (IR and UV-Vis)

| Technique | Expected Data Type | Information Gleaned |

|---|---|---|

| IR | Wavenumbers (cm⁻¹) | Presence of N-H, C-H (aromatic), C=C, and C=N functional groups |

| UV-Vis | Absorption Maxima (λmax in nm) | Information on the conjugated π-electron system |

Note: This table describes the type of data expected, as specific experimental values for the compound are not published.

X-ray Diffraction (XRD) and Micro-Electron Diffraction (MicroED) for Solid-State Structure

X-ray Diffraction (XRD) on a single crystal is the definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. This technique would provide precise bond lengths, bond angles, and information on intermolecular interactions, such as hydrogen bonding involving the amino group. While crystal structures for numerous isoquinoline derivatives have been published, a structure for Isoquinoline, 1-amino-3-(4-pyridyl)- is not found in crystallographic databases. researchgate.netnih.gov Powder XRD could be used to characterize a polycrystalline sample, yielding a diffraction pattern that serves as a unique fingerprint for the compound's solid form. researchgate.net

Micro-Electron Diffraction (MicroED) is an emerging technique that uses an electron beam to determine the structure of nanocrystals that are too small for conventional X-ray analysis. The principles are similar to XRD, providing detailed 3D structural information from sub-micron sized crystals. This powerful method has not yet been applied to Isoquinoline, 1-amino-3-(4-pyridyl)-, according to available literature.

Circular Dichroism (CD) Spectroscopy for Chiral Analysis

Circular Dichroism (CD) Spectroscopy is an essential tool for studying chiral molecules, as it measures the differential absorption of left- and right-circularly polarized light. nih.gov This technique is only applicable if a compound is chiral and has been resolved into its separate enantiomers. There is no information in the scientific literature to suggest that Isoquinoline, 1-amino-3-(4-pyridyl)- is a chiral molecule or that it has been prepared in an enantiomerically pure form. Therefore, CD spectroscopy is not an applicable technique for the analysis of this compound as a racemate or achiral substance. mdpi.comnih.gov

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic structure and energetic properties of Isoquinoline (B145761), 1-amino-3-(4-pyridyl)- at the atomic level. These methods, grounded in the principles of quantum mechanics, provide a quantitative description of the molecule's behavior.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure (HOMO-LUMO analysis)

Density Functional Theory (DFT) has emerged as a leading computational method for investigating the electronic properties of medium to large-sized molecules due to its favorable balance of accuracy and computational cost. For Isoquinoline, 1-amino-3-(4-pyridyl)-, DFT calculations are instrumental in determining its most stable three-dimensional arrangement, a process known as geometry optimization. By employing functionals such as B3LYP with a suitable basis set like 6-311++G(d,p), researchers can predict bond lengths, bond angles, and dihedral angles with high precision.

A critical aspect of the electronic structure analysis is the examination of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of the molecule's chemical reactivity, kinetic stability, and optical properties. A smaller gap generally suggests higher reactivity. For Isoquinoline, 1-amino-3-(4-pyridyl)-, the distribution of these frontier orbitals reveals the regions of the molecule most likely to be involved in chemical reactions.

| Parameter | Calculated Value | Significance |

| HOMO Energy | Value (in eV) | Electron-donating capacity |

| LUMO Energy | Value (in eV) | Electron-accepting capacity |

| HOMO-LUMO Gap | Value (in eV) | Chemical reactivity and stability |

Note: Specific numerical values from dedicated computational studies on Isoquinoline, 1-amino-3-(4-pyridyl)- are required for a complete data table.

Hartree-Fock (HF) and Ab Initio Methods

Prior to the widespread adoption of DFT, Hartree-Fock (HF) theory was a cornerstone of quantum chemical calculations. As an ab initio method, it derives its results from first principles without relying on experimental data. While HF methods systematically neglect electron correlation, leading to some inaccuracies, they provide a valuable qualitative picture and serve as a starting point for more advanced calculations. For Isoquinoline, 1-amino-3-(4-pyridyl)-, HF calculations can offer initial geometry optimizations and electronic structure insights. More sophisticated ab initio methods, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, can be employed for more accurate energy and property predictions, albeit at a significantly higher computational expense.

Vibrational Frequency Analysis

Theoretical vibrational frequency analysis is a powerful tool for interpreting and predicting the infrared (IR) and Raman spectra of a molecule. By calculating the second derivatives of the energy with respect to the atomic coordinates, a set of vibrational modes and their corresponding frequencies can be determined. For Isoquinoline, 1-amino-3-(4-pyridyl)-, this analysis, typically performed at the DFT or HF level, allows for the assignment of specific spectral peaks to the stretching, bending, and torsional motions of its constituent atoms. This information is invaluable for the structural characterization of the compound and for understanding its intramolecular dynamics. The calculated frequencies are often scaled to better match experimental data, accounting for the approximations inherent in the theoretical methods.

Molecular Modeling and Dynamics Simulations

While quantum chemical calculations provide a static picture of a molecule, molecular modeling and dynamics simulations offer insights into its dynamic behavior and conformational landscape.

Conformational Analysis and Energy Minimization

The presence of a rotatable bond between the isoquinoline and pyridyl rings in Isoquinoline, 1-amino-3-(4-pyridyl)- suggests the possibility of multiple stable conformations. Conformational analysis aims to identify these low-energy structures and to understand the energy barriers separating them. This is typically achieved by systematically rotating the dihedral angle of the connecting bond and calculating the energy at each step. The resulting potential energy surface reveals the most stable conformers. Energy minimization techniques are then applied to refine the geometry of these conformers.

Molecular Dynamics (MD) Simulations for Structural Stability and Interactions

Molecular Dynamics (MD) simulations provide a time-resolved view of a molecule's behavior by solving Newton's equations of motion for all its atoms. For Isoquinoline, 1-amino-3-(4-pyridyl)-, an MD simulation can reveal its structural stability over time, the flexibility of its different parts, and its interactions with solvent molecules or other chemical species. By analyzing the trajectory of the simulation, one can gain insights into the dynamic processes that are not accessible from static quantum chemical calculations. This is particularly useful for understanding how the molecule behaves in a realistic environment, such as in solution.

Mechanistic Investigations of Biological Activities Non Clinical

Molecular Target Identification and Binding Studies

Receptor Binding Studies

Specific receptor binding studies for Isoquinoline (B145761), 1-amino-3-(4-pyridyl)- are not detailed in the available scientific literature. However, related isoquinoline derivatives have been investigated for their receptor interactions. For instance, a radioiodinated isoquinoline derivative, 6,7-dimethoxy-4-(4'-amino-3'-[125I]iodobenzyl) isoquinoline, was found to bind to specific sites in rat intestinal membranes, suggesting that members of this chemical family can interact with protein receptors. nih.gov The study identified two classes of binding sites and correlated the binding affinity with the compound's relaxant effect, indicating that the binding site mediates a pharmacological response. nih.gov Without targeted research, it remains undetermined whether Isoquinoline, 1-amino-3-(4-pyridyl)- shares affinity for these or other receptors.

Enzyme Inhibition Kinetics and Mechanism

Detailed enzyme inhibition kinetic studies specifically for Isoquinoline, 1-amino-3-(4-pyridyl)- have not been reported. The broader family of isoquinoline alkaloids is known to exert biological effects, in part, through the inhibition of various enzymes. nih.govresearchgate.net For example, certain isoquinoline derivatives have been identified as potent and selective inhibitors of cyclin-dependent kinase 4 (CDK4), a key enzyme in cell cycle regulation. nih.gov Other studies have explored different isoquinoline-based compounds as inhibitors of Receptor-interacting protein kinase 2 (RIPK2), which is involved in immune signaling. nih.gov The mechanism of inhibition for these related compounds often involves competitive binding at the ATP-binding site of the kinase. nih.govkhanacademy.org However, the specific enzyme targets and inhibition kinetics for Isoquinoline, 1-amino-3-(4-pyridyl)- are yet to be elucidated.

Cellular Pathway Modulation Studies (in vitro)

Studies on Cell Proliferation and Viability (e.g., in cancer cell lines)

While isoquinoline derivatives, in general, have demonstrated potential in inhibiting the growth of cancer cells, specific data on the antiproliferative activity of Isoquinoline, 1-amino-3-(4-pyridyl)- is not available. ontosight.ai Studies on structurally related compounds provide context for the potential activities of this class. For example, the indenoisoquinoline derivative AM6-36 was shown to significantly inhibit the proliferation of HL-60 human leukemia cells in a dose- and time-dependent manner, with a reported IC₅₀ value of 86 nM. nih.gov Similarly, various phenylaminoisoquinolinequinones have been synthesized and shown to possess moderate to high in vitro antiproliferative activity against human cancer cell lines, including gastric (AGS), lung (SK-MES-1), and bladder (J82) cancer cells. nih.gov These findings underscore the potential of the isoquinoline scaffold as a basis for developing anticancer agents, although specific testing is required for Isoquinoline, 1-amino-3-(4-pyridyl)-. univ.kiev.ua

Table 1: Antiproliferative Activity of a Related Indenoisoquinoline Compound

| Compound | Cell Line | Activity Metric | Value | Reference |

|---|---|---|---|---|

| AM6-36 (Indenoisoquinoline derivative) | HL-60 (Human Leukemia) | IC₅₀ | 86 nM | nih.gov |

Investigation of Apoptosis and Cell Cycle Modulation

The induction of apoptosis (programmed cell death) and modulation of the cell cycle are common mechanisms by which isoquinoline alkaloids exert their anticancer effects. nih.govresearchgate.net However, studies specifically investigating these effects for Isoquinoline, 1-amino-3-(4-pyridyl)- are absent from the current literature. Research on related compounds has shown that they can induce cell cycle arrest and apoptosis through various molecular pathways. nih.govnih.gov For instance, the indenoisoquinoline AM6-36 was found to induce a G2/M phase arrest in the cell cycle at lower concentrations, while shifting to apoptosis induction at higher concentrations in HL-60 cells. nih.gov The apoptotic mechanism involved the loss of mitochondrial membrane potential and the cleavage of poly (ADP-ribose) polymerase (PARP). nih.gov Another study on pyrido[2′,1′:2,3]imidazo[4,5-c]isoquinolin-5-amine derivatives demonstrated their ability to activate caspase-3 and induce PARP-1 cleavage in neuroblastoma cells, key events in the apoptotic cascade. nih.gov These examples highlight plausible, yet unconfirmed, mechanisms for Isoquinoline, 1-amino-3-(4-pyridyl)-.

Impact on Microbial Growth and Survival Mechanisms (e.g., FtsZ polymerization disruption)

There is a lack of specific research on the antimicrobial activity and mechanism of action for Isoquinoline, 1-amino-3-(4-pyridyl)-. The isoquinoline scaffold is present in a new class of alkynyl isoquinoline antibacterial compounds that have demonstrated strong bactericidal activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). nih.gov The mechanism for these related compounds involves the perturbation of cell wall and nucleic acid biosynthesis. nih.gov

A key target for novel antibacterial agents is the FtsZ protein, a homolog of eukaryotic tubulin that is essential for bacterial cell division. nih.gov Inhibition of FtsZ polymerization disrupts the formation of the Z-ring at the division site, leading to bacterial cell death. researchgate.net While various natural and synthetic compounds, including some quinoline-based inhibitors, have been identified as FtsZ inhibitors, there is no direct evidence to suggest that Isoquinoline, 1-amino-3-(4-pyridyl)- functions through this mechanism. nih.govresearchgate.netnih.gov

Structure-Activity Relationship (SAR) Elucidation

The exploration of the structure-activity relationship (SAR) for 1-amino-3-(4-pyridyl)isoquinoline and its analogs is fundamental to understanding how chemical structure influences biological activity. SAR studies provide critical insights for optimizing lead compounds to enhance potency, selectivity, and pharmacokinetic properties. By systematically modifying the scaffold, researchers can identify key molecular features responsible for target interaction.

The biological profile of the 1-amino-3-(4-pyridyl)isoquinoline scaffold can be significantly modulated by introducing various substituents on both the isoquinoline and pyridyl rings. The nature, position, and size of these substituents can profoundly affect the compound's interaction with its biological target.

Research on related heterocyclic systems has demonstrated that even minor structural modifications can lead to substantial changes in activity. For instance, in studies of 3-arylcoumarins, a nitro group at the 6-position of the coumarin (B35378) core was found to be crucial for antibacterial activity against S. aureus, a feature that was diminished when an amino group was introduced instead mdpi.com. Similarly, for certain pyrrolo[3,4-c]pyridine derivatives, potency was enhanced by small alkyl chains (ethyl, propyl) at a specific position, whereas bulky substituents like a phenyl group led to a significant loss of activity nih.gov.

The electronic properties of substituents are also a critical factor. Studies on tetrahydroisoquinoline analogs have shown that electron-donating groups are often preferred at the para-position of an attached phenyl ring, while electron-withdrawing groups may be more favorable at the meta-position nih.gov. The introduction of halogen atoms can also modulate biological activity, though their effect is highly dependent on the specific scaffold and target mdpi.com.

These findings suggest that a systematic exploration of substituents on the 1-amino-3-(4-pyridyl)isoquinoline core is a viable strategy for optimizing its biological effects. Key positions for modification would include the C4, C5, C6, and C7 positions of the isoquinoline ring and the positions ortho- and meta- to the nitrogen on the 4-pyridyl ring.

The following table illustrates SAR data from a series of pyridine-bridged combretastatin (B1194345) analogs, demonstrating how substitutions on phenyl rings attached to a central pyridine (B92270) scaffold influence antiproliferative activity. This highlights the sensitivity of biological potency to substituent patterns.

| Compound | Substituent Pattern (Ring A) | Substituent Pattern (Ring B) | IC₅₀ (μM) in NCI-H460 Cells |

|---|---|---|---|

| Analogue 1 | 3,4,5-trimethoxy | 4-methoxy | 0.015 |

| Analogue 2 | 3,4,5-trimethoxy | 2,4-dimethoxy | 0.003 |

| Analogue 3 | 3,4,5-trimethoxy | 3,4-dimethoxy | >10 |

| Analogue 4 | 3,4,5-trimethoxy | 3,5-dimethoxy | >10 |

| Analogue 5 | 2,4-dimethoxy | 2,4-dimethoxy | 0.002 |

Data derived from studies on pyridine-bridged combretastatin analogues, illustrating the principle of substituent effects on biological potency. acs.org

The 1-amino and 3-(4-pyridyl) groups are defining features of the core compound and are presumed to be critical for its biological interactions.

The 1-Amino Moiety: The exocyclic amino group at the C1 position is a potent hydrogen bond donor. This functionality is often essential for anchoring a ligand within the binding site of a protein target, such as an enzyme or receptor. The 1-amino group, in conjunction with the endocyclic nitrogen (N2) of the isoquinoline ring, forms a cyclic amidine system. In related 1-aminoisoquinolines, studies have shown that protonation preferentially occurs on the endocyclic ring nitrogen researchgate.net. This feature dictates the compound's acid-base properties at physiological pH and is crucial for forming ionic interactions or charge-assisted hydrogen bonds with acidic amino acid residues (e.g., aspartate, glutamate) in a target's binding pocket researchgate.net.

The 3-(4-Pyridyl) Moiety: The pyridine ring is a common bioisostere for a phenyl ring in medicinal chemistry, introduced to modulate physicochemical properties. The nitrogen atom within the 4-pyridyl group is a hydrogen bond acceptor, providing an additional point of interaction with hydrogen bond donors (e.g., serine, threonine, or backbone N-H groups) on a target protein nih.gov. The replacement of a phenyl ring with a pyridine motif can also enhance compound solubility and improve metabolic stability, which are favorable pharmacokinetic properties nih.gov.

The position of the nitrogen atom in the pyridyl ring is of paramount importance. The 4-pyridyl substitution provides a specific vector for its hydrogen-bonding interactions, which may be optimal for a particular target's topology. Changing the substitution to a 2-pyridyl or 3-pyridyl isomer would alter this vector and the electronic distribution of the ring, likely resulting in a significant change in binding affinity and biological activity.

The following table, based on data for a series of kinase inhibitors, demonstrates the critical influence of the pyridyl nitrogen's position on inhibitory potency, underscoring its role in molecular recognition.

| Compound Series | Pyridyl Substituent Position | IC₅₀ (μM) |

|---|---|---|

| Urea-based Cdk4 Kinase Inhibitors | 4-Pyridyl | 110 |

| Urea-based Cdk4 Kinase Inhibitors | 3-Pyridyl | 340 |

| Urea-based Cdk4 Kinase Inhibitors | 2-Pyridyl | 7.6 |

Data derived from studies on urea-based Cdk4 kinase inhibitors, illustrating the principle of positional isomerism on biological potency.

Bio-physical Characterization of Compound-Target Interactions

To fully understand the mechanism of action of 1-amino-3-(4-pyridyl)isoquinoline, it is essential to characterize its direct interaction with its biological target(s) using biophysical methods. These techniques provide quantitative data on binding affinity, kinetics, thermodynamics, and stoichiometry, offering a detailed picture of the molecular recognition event. nih.gov

Several biophysical techniques are commonly employed in drug discovery to elucidate these interactions. Circular Dichroism (CD) spectroscopy can be used to assess conformational changes in a target protein upon ligand binding researchgate.net. By monitoring changes in the protein's secondary structure in the presence of the compound, researchers can infer binding-induced structural perturbations researchgate.net.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool that can provide atomic-level information about protein-ligand interactions. Techniques like saturation transfer difference (STD) NMR or chemical shift perturbation (CSP) can identify which parts of the ligand are in close contact with the protein and map the binding site on the protein surface. nih.gov

More quantitative methods are used to determine the energetics and kinetics of binding. Isothermal Titration Calorimetry (ITC) directly measures the heat released or absorbed during a binding event. This allows for the determination of the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction, providing a complete thermodynamic profile. Surface Plasmon Resonance (SPR) is another key technique that monitors the binding of a ligand to an immobilized target in real-time. SPR provides kinetic data, including the association rate constant (kon) and the dissociation rate constant (koff), from which the binding affinity (Kd) can be calculated. A thermal shift assay, or differential scanning fluorimetry (DSF), can rapidly screen for ligand binding by measuring the change in the melting temperature (Tm) of a protein upon ligand association.

The table below summarizes key biophysical techniques and the information they provide for characterizing compound-target interactions.

| Biophysical Technique | Key Parameters Measured | Utility in Characterization |

|---|---|---|

| Isothermal Titration Calorimetry (ITC) | Binding Affinity (Kd), Enthalpy (ΔH), Entropy (ΔS), Stoichiometry (n) | Provides a complete thermodynamic profile of the binding interaction. |

| Surface Plasmon Resonance (SPR) | Association Rate (kon), Dissociation Rate (koff), Binding Affinity (Kd) | Elucidates the kinetics of the binding event (how fast the compound binds and dissociates). |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural changes, binding epitope/paratope mapping | Provides atomic-resolution structural information on the compound-target complex. nih.gov |

| Thermal Shift Assay (TSA / DSF) | Change in Melting Temperature (ΔTm) | Confirms direct binding and assesses ligand-induced protein stabilization. |

| Circular Dichroism (CD) Spectroscopy | Changes in protein secondary/tertiary structure | Detects conformational changes in the target protein upon compound binding. researchgate.net |

Applications in Advanced Chemical Sciences

Role as Chemical Intermediates in Complex Molecule Synthesis

There is no specific information detailing the use of Isoquinoline (B145761), 1-amino-3-(4-pyridyl)- as a chemical intermediate. However, the 1-amino-3-aryl-isoquinoline scaffold is a valuable synthon in organic chemistry. nih.gov These structures serve as pivotal building blocks for more complex, often biologically active, molecules. researchgate.netamerigoscientific.com

The synthesis of 1-aminoisoquinoline (B73089) derivatives can be achieved through various transition-metal-catalyzed methods, such as the oxidative coupling of benzamidines with alkynes using rhodium(III) or cobalt(III) catalysts, or through silver triflate-catalyzed cyclization. researchgate.netnih.govnih.gov More recently, a ruthenium-catalyzed C-H functionalization and annulation cascade has been developed to expediently construct 1-amino-3-aryl isoquinolines. nih.gov Once formed, these intermediates can undergo further transformations. For example, derivatives can be transformed via successive aromatization and cross-coupling reactions, such as the Suzuki or Sonogashira reactions, to introduce additional complexity. mdpi.com The amino group at the 1-position and the variable aryl group at the 3-position provide two reactive sites for building larger molecular architectures, making them useful in combinatorial chemistry and drug discovery. nih.govwikipedia.org

Ligand Design in Coordination Chemistry

While Isoquinoline, 1-amino-3-(4-pyridyl)- has not been specifically studied as a ligand, its constituent parts—the isoquinoline ring, the amino group, and the pyridine (B92270) ring—are all well-established coordinating moieties in inorganic chemistry. The presence of multiple nitrogen atoms makes the molecule a potential chelating or bridging ligand for various metal ions. nih.govwikipedia.org

The design of ligands containing both isoquinoline and pyridine units has been explored for creating specific coordination environments. For instance, terpyridine-like ligands incorporating two isoquinolin-3-yl groups attached to a central pyridine have been synthesized. otago.ac.nz These ligands are designed to coordinate with metal ions through their three nitrogen donor atoms, potentially forming a cleft-like structure upon complexation with metals like Palladium(II), Ruthenium(II), and Iron(II). otago.ac.nz

The combination of a soft pyridine base and a harder amino group in the target molecule suggests it could act as a bidentate or even polydentate ligand, capable of forming stable chelate rings with transition metals. nih.gov The coordination behavior would depend on the specific metal ion and the steric and electronic properties of the ligand.

Table 1: Examples of Pyridyl-Isoquinoline Analogs in Metal Complexation

| Ligand Type | Metal Ions Complexed | Resulting Geometry/Structure |

|---|---|---|

| 2,6-bis(8-halo-3-isoquinolyl)pyridines | Pd(II), Ru(II), Fe(II) | Mono and bis-complexes; Fe(II) complex shows a specific coordination cavity. otago.ac.nz |

| 2-(2′-pyridyl)quinoxaline (pqx) | Cr, Mn, Fe, Co, Ni, Cu, Zn | Trigonal bipyramidal (for Co complex). nih.gov |

This table presents data for structural analogs to infer potential properties of Isoquinoline, 1-amino-3-(4-pyridyl)-.

No studies on the use of Isoquinoline, 1-amino-3-(4-pyridyl)- as a fluorescent sensor are available. However, isoquinoline derivatives are frequently used as fluorophores in the design of chemosensors. nih.gov The general strategy involves coupling the isoquinoline ring system to a receptor unit that can selectively bind to an analyte, such as a metal ion. This binding event modulates the photophysical properties of the fluorophore, leading to a detectable change in fluorescence (e.g., enhancement or quenching). mdpi.com

A prominent example involves isoquinoline-derivatized tris(2-pyridylmethyl)amines, which act as fluorescent sensors with high selectivity for Zinc(II) over Cadmium(II). rsc.org In these systems, the coordination of Zn(II) leads to a significant fluorescence enhancement. rsc.org Similarly, fluorescein-based dyes derivatized with 8-aminoquinoline (B160924) have been developed as rapid and reversible sensors for biological Zn(II). acs.org The fluorescence mechanism in many such sensors is based on photoinduced electron transfer (PET), which is inhibited upon metal ion complexation, thereby "turning on" the fluorescence. mdpi.com Given its structure, Isoquinoline, 1-amino-3-(4-pyridyl)- could potentially be developed into a "turn-on" fluorescent sensor, with the amino and pyridyl nitrogens acting as a binding site for metal cations.

Table 2: Research Findings on Analogous Isoquinoline-Based Fluorescent Sensors

| Sensor Compound | Analyte | Observed Effect | Quantum Yield (Φ) |

|---|---|---|---|

| Isoquinoline-derivatized tris(2-pyridylmethyl)amine (B178826) (1-isoBQPA) | Zn(II) | Fluorescence enhancement | Φ = ~0.010 (free), Φ(Zn) = 0.055 (complexed) rsc.org |

| 7-MeO-1-isoBQPA | Zn(II) | Significant fluorescence enhancement | Φ(Zn) = 0.213 (complexed) rsc.org |

| 1H-Pyrazolo[3,4-b]quinoline derivative (PQPc) | Zn(II) | 13-fold fluorescence enhancement | Φ = 0.75% (in acetonitrile (B52724), free), increases upon complexation mdpi.com |

This table presents data for structural analogs to infer potential properties of Isoquinoline, 1-amino-3-(4-pyridyl)-.

Catalytic Applications

Direct catalytic applications of Isoquinoline, 1-amino-3-(4-pyridyl)- have not been reported. The potential for such applications can be inferred from studies on related amino-quinoline and isoquinoline structures used as ligands in catalysis.

The field of asymmetric catalysis often employs chiral ligands to induce stereoselectivity in chemical reactions. While the target compound is achiral, its derivatives could be made chiral for such purposes. Chiral diamines based on an 8-amino-5,6,7,8-tetrahydroquinoline backbone have been successfully used as ligands in metal complexes for the asymmetric transfer hydrogenation of dihydroisoquinolines, which are key intermediates in the synthesis of alkaloids. mdpi.com

Furthermore, a catalytic asymmetric allylation of 3,4-dihydroisoquinoline (B110456) has been achieved using a chiral ligand, affording chiral 1-allyltetrahydroisoquinoline derivatives with good stereoselectivity. acs.orgnih.gov These examples highlight that the amino-quinoline framework is a viable scaffold for developing ligands for asymmetric metal catalysis. mdpi.commdpi.com

There is no literature describing the use of Isoquinoline, 1-amino-3-(4-pyridyl)- in photocatalytic systems. However, the pyridine moiety is known to be reactive in photochemical organocatalytic functionalization. researchgate.net A reported method for the functionalization of pyridines involves the generation of pyridinyl radicals via single-electron reduction of pyridinium (B92312) ions. researchgate.net This radical reactivity enables the formation of new carbon-carbon bonds. The presence of a pyridine ring in the target molecule suggests it could potentially participate in similar photocatalytic transformations, either as a substrate or as part of a larger photocatalytic system.

Research Tools in Chemical Biology

Detailed research findings and specific photophysical data for "Isoquinoline, 1-amino-3-(4-pyridyl)-" are not available in the reviewed literature. While the broader class of isoquinoline derivatives is known for its fluorescent properties, the specific characteristics and applications of this particular compound as a chemical probe or imaging agent have not been documented in accessible scientific reports.

Consequently, data tables outlining properties such as fluorescence quantum yield, excitation and emission maxima, and specific applications in biological imaging or as a molecular probe for "Isoquinoline, 1-amino-3-(4-pyridyl)-" cannot be provided.

Emerging Research Directions and Future Perspectives

Development of Novel Synthetic Strategies for Enhanced Efficiency and Sustainability

Traditional synthetic routes to isoquinoline (B145761) derivatives often involve multi-step processes that can be inefficient and generate significant waste. vanderbilt.edu The future of synthesizing Isoquinoline, 1-amino-3-(4-pyridyl)- lies in the development of novel strategies that prioritize efficiency and sustainability.

One promising avenue is the advancement of catalytic systems . The use of transition metal catalysts, such as rhodium, ruthenium, palladium, and cobalt, has already shown potential in the synthesis of various isoquinoline cores. Future research will likely focus on developing more selective and reusable catalysts to improve yield and reduce environmental impact. Gold-catalyzed reactions are also emerging as a mild and efficient method for constructing the 1-aminoisoquinoline (B73089) scaffold.

One-pot synthesis methodologies, where multiple reaction steps are carried out in a single reaction vessel, are another key area of development. These approaches streamline the synthetic process, saving time, resources, and reducing waste. The development of one-pot procedures for the specific assembly of the 1-amino and 3-(4-pyridyl) substituents onto the isoquinoline framework is a critical goal.

Furthermore, the principles of green chemistry are becoming increasingly integral to synthetic design. This includes the use of environmentally benign solvents, reducing the use of hazardous reagents, and designing reactions with high atom economy. Exploring biocatalytic methods, utilizing enzymes to carry out specific synthetic transformations, could offer a highly sustainable and efficient route to Isoquinoline, 1-amino-3-(4-pyridyl)-.

| Synthetic Strategy | Key Advantages |

| Advanced Catalysis | High efficiency, selectivity, and potential for catalyst recycling. |

| One-Pot Synthesis | Reduced reaction time, solvent usage, and waste generation. |

| Green Chemistry Approaches | Minimized environmental impact and increased sustainability. |

Advanced Computational Approaches for Design and Prediction

Computational chemistry is poised to play a pivotal role in accelerating the research and development of Isoquinoline, 1-amino-3-(4-pyridyl)- and its derivatives. In silico methods offer a rapid and cost-effective means to predict molecular properties and guide experimental work.

Density Functional Theory (DFT) studies can provide deep insights into the electronic structure, reactivity, and spectroscopic properties of the molecule. These calculations can help elucidate reaction mechanisms for its synthesis and predict its behavior in different chemical environments.

Molecular docking simulations are instrumental in predicting the binding affinity and mode of interaction of Isoquinoline, 1-amino-3-(4-pyridyl)- with biological targets such as enzymes and receptors. By modeling these interactions, researchers can identify potential therapeutic targets and design derivatives with enhanced biological activity. For instance, docking studies on related isoquinoline compounds have been used to design novel inhibitors for enzymes like topoisomerase I and dipeptidyl peptidase-IV.

Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate the structural features of a series of related isoquinoline derivatives with their biological activities. These models can then be used to predict the activity of new, unsynthesized compounds, thereby prioritizing the most promising candidates for synthesis and testing.

| Computational Method | Application in Research |

| Density Functional Theory (DFT) | Elucidation of electronic structure, reactivity, and reaction mechanisms. |

| Molecular Docking | Prediction of binding modes and affinities with biological targets. |

| QSAR Modeling | Prediction of biological activity based on chemical structure. |

Exploration of New Mechanistic Biological Interactions

While the broader class of isoquinolines is known for its diverse biological activities, the specific mechanistic interactions of Isoquinoline, 1-amino-3-(4-pyridyl)- remain largely unexplored. Future research will delve into understanding how this compound interacts with biological systems at a molecular level.

A key area of investigation will be its potential as an enzyme inhibitor . Many biologically active compounds exert their effects by inhibiting the function of specific enzymes. nih.gov Studies will likely focus on screening Isoquinoline, 1-amino-3-(4-pyridyl)- against a panel of enzymes implicated in various diseases to identify potential inhibitory activity. Understanding the kinetics and mechanism of inhibition (e.g., competitive, non-competitive) will be crucial. researchgate.net

Another important avenue is the study of its interactions with nucleic acids . Some isoquinoline alkaloids are known to interact with DNA through intercalation or groove binding, which can lead to cytotoxic effects. mit.edu Investigating whether Isoquinoline, 1-amino-3-(4-pyridyl)- can bind to DNA or RNA and characterizing the nature of this binding could reveal potential anticancer or antiviral applications.

Furthermore, exploring the interaction of this compound with specific receptors is a promising research direction. For example, certain diaminoisoquinoline derivatives have been investigated as antagonists for α1-adrenoceptors. synthiaonline.com Identifying and characterizing the receptor binding profile of Isoquinoline, 1-amino-3-(4-pyridyl)- could uncover novel therapeutic opportunities.

Diversification of Applications in Materials Science and Green Chemistry

Beyond its potential biological applications, the unique chemical structure of Isoquinoline, 1-amino-3-(4-pyridyl)- makes it an interesting candidate for applications in materials science and green chemistry.

In materials science , the fluorescent properties of isoquinoline derivatives are of particular interest. mit.edu Research into multisubstituted 1-aminoisoquinolines has revealed compounds with dual-state emission, making them suitable for the development of solid-state fluorescent materials. mit.edu The incorporation of the pyridyl group in Isoquinoline, 1-amino-3-(4-pyridyl)- could further modulate its photophysical properties, opening up possibilities for its use in organic light-emitting diodes (OLEDs) . Related heterocyclic compounds, such as pyrazolo[3,4-b]quinolines, have already shown promise as emitters in OLEDs.

The development of novel polymers incorporating the Isoquinoline, 1-amino-3-(4-pyridyl)- moiety could lead to materials with unique properties. For instance, amino acid-based polymers are being explored for various applications, and the amino group on the isoquinoline ring provides a handle for polymerization. nih.govharvard.edu

In the realm of green chemistry , the catalytic potential of metal complexes featuring isoquinoline-based ligands is an area ripe for exploration. The nitrogen atoms in the isoquinoline and pyridyl rings can coordinate with metal centers, potentially forming catalysts for a variety of organic transformations. Developing such catalysts could lead to more sustainable chemical processes.

Integration of Artificial Intelligence and Machine Learning in Compound Discovery and Optimization

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the discovery and optimization of novel compounds like Isoquinoline, 1-amino-3-(4-pyridyl)-.

Predictive Modeling: Machine learning algorithms can be trained on large datasets of chemical structures and their associated properties to build models that can predict the biological activity, toxicity, and physicochemical properties of new compounds. nih.gov This can significantly accelerate the initial stages of drug discovery by identifying promising candidates from vast virtual libraries.

De Novo Design: Generative AI models can be employed to design entirely new molecules with desired properties. acs.org By learning the underlying principles of chemical structure and activity, these models can generate novel isoquinoline derivatives based on the core structure of Isoquinoline, 1-amino-3-(4-pyridyl)-, tailored for specific biological targets or material applications.

| AI/ML Application | Potential Impact on Research |

| Predictive Modeling | Rapid screening of virtual libraries to identify high-potential candidates. |

| Synthesis Planning | Design of more efficient and sustainable synthetic routes. |

| De Novo Design | Generation of novel isoquinoline derivatives with tailored properties. |

| Automated Synthesis | Acceleration of the design-build-test-learn cycle in chemical research. |

Q & A

Basic Research Questions

Q. What are the primary synthetic pathways for 1-amino-3-(4-pyridyl)isoquinoline, and how do reaction conditions influence yield?

- Methodological Answer : The Friedländer reaction is a key method for synthesizing functionalized isoquinoline derivatives. For example, 2-(3,4-dihydroisoquinolin-1-yl)anilines can undergo cyclization with ketones under acidic conditions to form aminoalkyl-functionalized 4-arylquinolines . Optimization of catalysts (e.g., Lewis acids) and temperature (typically 80–120°C) is critical to achieving yields above 60%. Side reactions, such as over-oxidation or dimerization, can be mitigated by controlling stoichiometry and inert atmospheres.

Q. How can spectroscopic techniques (NMR, IR, MS) distinguish 1-amino-3-(4-pyridyl)isoquinoline from structurally similar analogs?

- Methodological Answer :

- 1H NMR : The amino group (-NH2) exhibits a broad singlet near δ 5.5–6.0 ppm, while the pyridyl protons resonate as doublets in the δ 7.5–8.5 ppm range due to coupling with adjacent protons .

- IR : Stretching frequencies at ~3400 cm⁻¹ (N-H) and ~1600 cm⁻¹ (C=N) confirm the presence of amino and pyridyl groups, respectively.

- HRMS : A molecular ion peak at m/z 223.0984 (calculated for C₁₃H₁₁N₃) confirms the molecular formula .

Advanced Research Questions

Q. How can computational methods (e.g., DFT or reaction path searches) optimize the synthesis of 1-amino-3-(4-pyridyl)isoquinoline?

- Methodological Answer : Quantum chemical calculations (e.g., density functional theory) can predict transition states and intermediate stability, guiding experimentalists to select optimal solvents (e.g., DMF vs. THF) and catalysts. For instance, ICReDD’s integrated approach combines computational reaction path searches with experimental validation, reducing trial-and-error iterations by 40–60% . Key parameters include activation energy barriers (<25 kcal/mol) and charge distribution at reactive sites.

Q. What strategies resolve contradictions in reported biological activity data for 1-amino-3-(4-pyridyl)isoquinoline derivatives?

- Methodological Answer :

- PICO Framework : Define the Population (e.g., enzyme targets), Intervention (compound concentration), Comparison (positive/negative controls), and Outcome (IC₅₀ values) to standardize assays .

- Batch-to-Batch Variability : Use HPLC purity checks (>98%) and control for solvent residues (e.g., DMSO) that may interfere with bioactivity assays .

- Meta-Analysis : Cross-reference data from X-ray crystallography (e.g., protein-ligand binding in ) and in vitro assays to validate structure-activity relationships.

Q. How do steric and electronic effects of the 4-pyridyl substituent influence reactivity in cross-coupling reactions?

- Methodological Answer :

- Steric Effects : Bulky substituents at the 4-position hinder Buchwald-Hartwig amination, requiring larger ligands (e.g., XPhos) to enhance catalytic efficiency.

- Electronic Effects : Electron-withdrawing groups (e.g., -NO₂) on the pyridyl ring increase electrophilicity, favoring nucleophilic aromatic substitution at the isoquinoline core .

- Experimental Validation : Use Hammett plots to correlate substituent σ-values with reaction rates.

Q. What advanced characterization techniques (e.g., X-ray crystallography, in situ spectroscopy) elucidate mechanistic pathways in isoquinoline functionalization?

- Methodological Answer :

- X-Ray Crystallography : Resolve crystal structures of intermediates (e.g., palladium complexes in Suzuki-Miyaura coupling) to identify key bonding interactions .

- In Situ FTIR : Monitor real-time formation of intermediates (e.g., enamine tautomers) during cyclization reactions .

Data-Driven Research Design

Q. How can the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) be applied to prioritize research questions on this compound?

- Methodological Answer :

- Novelty : Explore understudied applications, such as chiral ligands in asymmetric catalysis (e.g., iridium complexes for OLEDs ).

- Feasibility : Use high-throughput screening (HTS) to evaluate 100+ derivatives for antimicrobial activity within 6 months .

- Ethical Compliance : Adhere to green chemistry principles by substituting toxic solvents (e.g., dichloromethane) with cyclopentyl methyl ether (CPME) .

Q. What role do heterocyclic ring modifications (e.g., replacing pyridyl with thiophene) play in tuning the compound’s photophysical properties?

- Methodological Answer :

- Synthetic Approach : Replace the 4-pyridyl group with thiophene via Pd-catalyzed C-H activation, then characterize using UV-Vis (λmax shifts >50 nm) and fluorescence quantum yield measurements .

- Computational Modeling : Compare HOMO-LUMO gaps of modified derivatives using Gaussian 16 to predict absorption spectra .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.